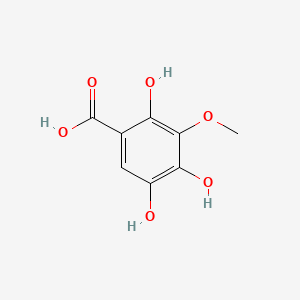![molecular formula C10H16N3O7P B13834176 {[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxy-5-methylcytidylic acid is a pyrimidine 2’-deoxyribonucleoside 5’-monophosphate that contains 5-methylcytidine as its nucleobase . It is a minor component of DNA in plants and animals, making up 4-7% of the bases in plants and less than 1.5% in mammals . This compound plays a crucial role in the methylation process of DNA, which is essential for gene regulation and expression .
Preparation Methods
Deoxy-5-methylcytidylic acid can be synthesized enzymatically. One method involves the use of deoxycytidylate C-methyltransferase, which catalyzes the reaction between 5,10-methylenetetrahydrofolic acid and deoxycytidylic acid to produce deoxy-5-methylcytidylic acid and dihydrofolic acid . Another method involves the use of formaldehyde and 5,6,7,8-tetrahydrofolic acid as substrates in the presence of an enzyme preparation from Xanthomonas oryzae infected with phage Xp12 .
Chemical Reactions Analysis
Deoxy-5-methylcytidylic acid undergoes several types of chemical reactions, including methylation and substitution. The primary reaction involves the methylation of deoxycytidylic acid to form deoxy-5-methylcytidylic acid. This reaction requires the presence of 5,10-methylenetetrahydrofolic acid and is catalyzed by deoxycytidylate C-methyltransferase . The major product of this reaction is deoxy-5-methylcytidylic acid, with dihydrofolic acid as a byproduct .
Scientific Research Applications
Deoxy-5-methylcytidylic acid has several scientific research applications. In biology, it is used to study DNA methylation patterns and their effects on gene expression . In medicine, it is used to investigate the role of DNA methylation in various diseases, including cancer . In industry, it is used in the production of synthetic DNA and RNA for research purposes .
Mechanism of Action
The mechanism of action of deoxy-5-methylcytidylic acid involves the methylation of specific deoxycytidylic acid residues in DNA. This methylation is catalyzed by DNA methylases, which transfer a methyl group from S-adenosyl methionine to specific sites in DNA . The methylation of DNA plays a crucial role in gene regulation and expression, as it can either activate or repress the transcription of specific genes .
Comparison with Similar Compounds
Deoxy-5-methylcytidylic acid is similar to other pyrimidine nucleotides, such as deoxycytidylic acid and 5-methylcytidine. it is unique in that it contains a methyl group at the 5-position of the cytidine ring, which is not present in deoxycytidylic acid . This methyl group plays a crucial role in the compound’s ability to regulate gene expression through DNA methylation .
Similar Compounds::- Deoxycytidylic acid
- 5-Methylcytidine
- Deoxyuridine monophosphate
Properties
IUPAC Name |
[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O7P/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(20-8)4-19-21(16,17)18/h3,6-8,14H,2,4H2,1H3,(H2,11,12,15)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVNLHBCKWZDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)

![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
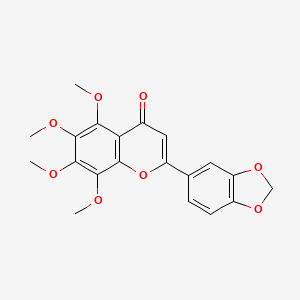
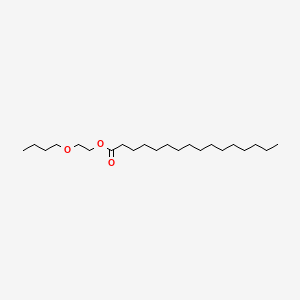
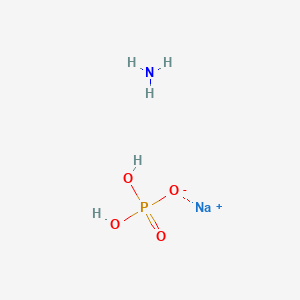
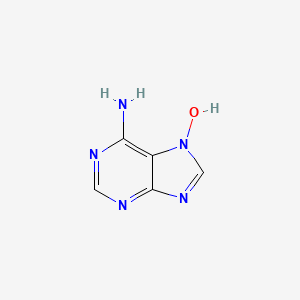
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
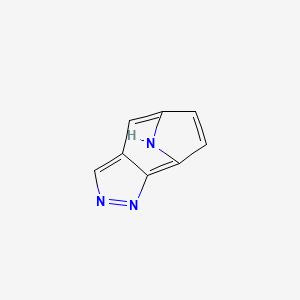
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
